Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Description
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate (CAS 761386-09-8) is a chiral cyclohexane derivative with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It features a methyl ester group at position 1 and an amino group at position 3 of the cyclohexane ring, adopting the (1S,3R) stereochemistry. The compound is stored under inert atmospheres at -20°C to ensure stability .
Properties
IUPAC Name |
methyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMITUCIAZVHCG-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . The reaction conditions typically involve the use of aqueous lithium hydroxide (LiOH) and acetic anhydride in the presence of sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced separation techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate has garnered attention for its potential therapeutic applications:
- Neuromodulation : This compound is structurally related to other compounds that interact with neurotransmitter systems. Research indicates that it may influence conditions such as pain and anxiety by acting as an inhibitor of specific receptors or enzymes involved in neurochemical pathways.
- Drug Development : The compound's unique stereochemistry can confer distinct biological activities compared to its analogs. This specificity is crucial for designing drugs with targeted effects and reduced side effects .
Several studies have documented the biological activity of this compound:
- Inhibitory Effects : Research has shown that this compound can inhibit certain proteins involved in cellular signaling pathways. For example, it has been utilized in studies targeting the CREB-binding protein (CBP), which plays a role in gene expression and is implicated in various diseases .
- Pharmacological Profiles : The interaction profiles of this compound have been assessed using techniques such as receptor binding assays and enzyme inhibition studies. These assessments are crucial for understanding its pharmacological potential and safety profile.
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis:
Mechanism of Action
The mechanism of action of Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This interaction is crucial in understanding its potential therapeutic applications and effects on cellular pathways.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride
- CAS : 937059-62-6 and 2126161-22-4 .
- Molecular Formula: C₉H₁₈ClNO₂; Molecular Weight: 207.70 g/mol.
- Key Differences :
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Hydroxy/Hydroxymethyl Derivatives
Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate
- CAS : 149055-86-7; Molecular Formula : C₉H₁₆O₃; MW : 172.22 g/mol .
- Key Differences: Replaces the amino group with a hydroxymethyl moiety, reducing basicity. LogP: 0.96 (indicating lower lipophilicity vs. the amino counterpart) .
Ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate
- CAS : 1680213-12-0; Molecular Formula : C₉H₁₆O₃ .
- Functional Group: Hydroxyl group at position 3 instead of amino, altering hydrogen-bonding capacity and reactivity.
Carboxylic Acid Analogues
(1S,3R)-3-Aminocyclohexanecarboxylic Acid
- Molecular Formula: C₇H₁₁NO₂; MW: 157.17 g/mol .
- Key Differences :
- Lacks the methyl ester, increasing acidity (pKa ~2–3 for carboxylic acid vs. ~5–6 for esters).
- Higher water solubility due to the free carboxylate group.
Biological Activity
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and functional groups make it a valuable candidate for various biological applications, particularly in drug development and enzyme interactions.
- Molecular Formula : CHNO
- Molecular Weight : 157.21 g/mol
- CAS Number : 761386-09-8
- Structural Features : Contains a cyclohexane ring with an amino group and a carboxylic acid methyl ester, which are crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for its potential roles in various biological processes:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation. For instance, it has been noted for its role in modulating protein-ligand interactions, crucial for therapeutic applications.
- Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly as a chiral building block for synthesizing novel pharmaceuticals . Its stereochemistry significantly influences its biological activity and receptor affinity, which is essential for designing effective drugs.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The compound may bind to specific active sites on enzymes or receptors, altering their conformation and activity.
- Modulation of Signal Transduction : By interacting with molecular targets, it can influence signaling pathways that are critical for cellular function and homeostasis .
Case Study 1: Enzyme Inhibition
In a study focused on enzyme interactions, this compound was evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for further drug development against metabolic disorders.
Case Study 2: Chiral Drug Development
A comparative analysis of various enantiomers of aminocyclohexane derivatives revealed that this compound exhibited superior binding affinity to target proteins compared to its stereoisomers. This highlights the importance of stereochemistry in drug design and efficacy .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHNO | Chiral; unique stereochemistry | Enzyme inhibition; drug development |
| Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate | CHNO | Different stereochemistry affecting activity | Varied receptor affinities |
| Isopropyl (1S,3R)-3-aminocyclohexane-1-carboxylate | CHNO | Similar structure; distinct biological effects | Neuromodulation potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
